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molecular formula C11H16N2O B3335014 1,1-Diethyl-3-phenylurea CAS No. 1014-72-8

1,1-Diethyl-3-phenylurea

Cat. No. B3335014
M. Wt: 192.26 g/mol
InChI Key: ZFJBSYYIOPSWAE-UHFFFAOYSA-N
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Patent
US04122090

Procedure details

0.93 g of aniline is added to 3.26 g of 2,4-carbonyldioxy-2,5-diphenylthiophene-1,1-dioxide in 25 ml of dry tetrahydrofuran. The mixture is left to stand for 30 minutes at 20° C., 0.73 g of diethylamine is added and the mixture is left to stand for a further 40 minutes. After distilling off the tetrahydrofuran, the residue is taken up in chloroform and the chloroform solution is washed successively with aqueous 1N hydrochloric acid and twice with aqueous sodium carbonate solution and water. After drying over magnesium sulfate and evaporating under reduced pressure, 1.4 g of slightly yellowish crystals which, as the crude product, have a melting point of 81°-85° C. (melting point quoted in the literature of 85° C.) remain.
Quantity
0.93 g
Type
reactant
Reaction Step One
[Compound]
Name
2,4-carbonyldioxy-2,5-diphenylthiophene-1,1-dioxide
Quantity
3.26 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0.73 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:8]([NH:10][CH2:11][CH3:12])[CH3:9].[O:13]1CCC[CH2:14]1>>[CH2:8]([N:10]([CH2:11][CH3:12])[C:14]([NH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)=[O:13])[CH3:9]

Inputs

Step One
Name
Quantity
0.93 g
Type
reactant
Smiles
NC1=CC=CC=C1
Name
2,4-carbonyldioxy-2,5-diphenylthiophene-1,1-dioxide
Quantity
3.26 g
Type
reactant
Smiles
Name
Quantity
25 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
0.73 g
Type
reactant
Smiles
C(C)NCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The mixture is left
WAIT
Type
WAIT
Details
the mixture is left
WAIT
Type
WAIT
Details
to stand for a further 40 minutes
Duration
40 min
DISTILLATION
Type
DISTILLATION
Details
After distilling off the tetrahydrofuran
WASH
Type
WASH
Details
the chloroform solution is washed successively with aqueous 1N hydrochloric acid and twice with aqueous sodium carbonate solution and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporating under reduced pressure, 1.4 g of slightly yellowish crystals which, as the crude product
CUSTOM
Type
CUSTOM
Details
quoted in the literature of 85° C.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(C)N(C(=O)NC1=CC=CC=C1)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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